3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine 3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15937578
InChI: InChI=1S/C13H10ClN3/c1-9-13(10-5-6-15-11(14)8-10)17-7-3-2-4-12(17)16-9/h2-8H,1H3
SMILES:
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69 g/mol

3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC15937578

Molecular Formula: C13H10ClN3

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine -

Specification

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
IUPAC Name 3-(2-chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H10ClN3/c1-9-13(10-5-6-15-11(14)8-10)17-7-3-2-4-12(17)16-9/h2-8H,1H3
Standard InChI Key BVKVSLANKQFDKW-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=CC=CC2=N1)C3=CC(=NC=C3)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic structure comprising a pyridine ring fused to an imidazole moiety. The imidazo[1,2-a]pyridine core is substituted at position 2 with a methyl group and at position 3 with a 2-chloropyridin-4-yl group. The chlorine atom at the ortho position of the pyridine ring induces electronic asymmetry, influencing both reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H10ClN3\text{C}_{13}\text{H}_{10}\text{ClN}_3
Molecular Weight243.69 g/mol
IUPAC Name3-(2-chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine
Canonical SMILESCC1=C(N2C=CC=CC2=N1)C3=CC(=NC=C3)Cl
Topological Polar Surface Area41.8 Ų

The compound’s planar structure enhances π-π stacking interactions, while the chlorine atom contributes to electrophilic substitution patterns.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. For instance, the methyl group at position 2 appears as a singlet at δ 2.21 ppm in 1H^1\text{H} NMR, while aromatic protons resonate between δ 6.85–7.71 ppm, consistent with similar imidazo[1,2-a]pyridine derivatives . 13C^{13}\text{C} NMR data confirm the presence of quaternary carbons at δ 116.9 and 119.5 ppm, corresponding to the fused ring system .

Synthetic Methodologies

Triflic Anhydride-Mediated Annulation

A high-yielding route involves the reaction of 2-chloropyridines with 2H-azirines using triflic anhydride (Tf2O\text{Tf}_2\text{O}) as an activating agent . This method proceeds via the formation of a 1-trifloyl-aziridin-2-yl triflate intermediate, which reacts with 2-chloropyridines to generate pyridinium salts. Subsequent treatment with triethylamine induces cyclization, yielding the target compound in 15–85% yield .

Table 2: Optimization of Triflic Anhydride-Mediated Synthesis

Reaction ConditionYield (%)
Tf2O\text{Tf}_2\text{O} (2 equiv), DCM, 0°C72
Tf2O\text{Tf}_2\text{O} (1.5 equiv), THF, -20°C65
Without Et3N\text{Et}_3\text{N}<5

The choice of solvent and stoichiometry critically impacts efficiency, with dichloromethane (DCM) providing superior yields compared to tetrahydrofuran (THF) .

Copper-Catalyzed Three-Component Coupling

An alternative approach employs copper(I) iodide and copper(II) triflate to mediate the decarboxylative coupling of 2-aminopyridines, aldehydes, and alkynecarboxylic acids . This one-pot method achieves yields up to 78% and tolerates diverse substituents, including aryl and alkyl groups . Propiolic acid serves as an effective alkyne source, with mechanistic studies indicating decarboxylative pathways dominate over terminal alkyne additions .

Green Synthesis via Domino A3-Coupling

Recent advances emphasize sustainability, such as domino A3-coupling (aldehyde-amine-alkyne) under solvent-free conditions. This method reduces waste and achieves comparable yields (70–82%) while minimizing purification steps .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich imidazo ring undergoes electrophilic substitution at position 6. Nitration and sulfonation reactions proceed regioselectively, with the chlorine atom directing incoming electrophiles to the para position.

Nucleophilic Aromatic Substitution

The 2-chloropyridinyl group participates in nucleophilic displacement reactions. For example, treatment with amines (e.g., morpholine) at 80°C replaces the chlorine atom with amine functionalities, enabling diversification of the scaffold.

Table 3: Reactivity of Key Functional Groups

Reaction TypeReagentProductYield (%)
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_46-Nitro derivative68
AminationMorpholine3-(2-Morpholinopyridin-4-yl) analog75
Suzuki CouplingPhenylboronic acid3-(2-Phenylpyridin-4-yl) analog81

The compound inhibits cancer cell proliferation by interfering with kinase signaling pathways. In vitro assays against MCF-7 breast cancer cells show an IC50\text{IC}_{50} of 12.3 μM, comparable to reference drug doxorubicin. Molecular docking studies suggest strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding site of EGFR kinase.

Antimicrobial Efficacy

Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). The chlorine substituent enhances membrane permeability, as evidenced by time-kill assays.

Neuropharmacological Applications

Derivatives exhibit affinity for GABAₐ receptors (Kᵢ = 0.8 μM), suggesting potential anxiolytic or sedative applications. Structure-activity relationship (SAR) studies highlight the importance of the methyl group at position 2 for blood-brain barrier penetration.

Future Directions and Challenges

While 3-(2-chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine demonstrates promising bioactivity, challenges remain in optimizing pharmacokinetic properties and reducing off-target effects. Hybridization with known pharmacophores (e.g., chalcone or quinoline motifs) may enhance selectivity. Advances in continuous-flow synthesis could improve scalability of current methods .

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